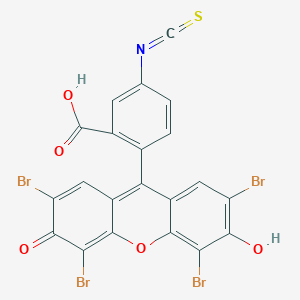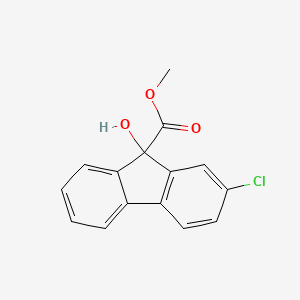
Butocarboxim sulfoxide
Vue d'ensemble
Description
Butocarboxim sulfoxide: is an organic sulfur compound primarily used as an intermediate in the synthesis of insecticides. It is a derivative of butocarboxim, a carbamate insecticide known for its effectiveness against a variety of pests. This compound is characterized by its chemical formula C₇H₁₄N₂O₃S and a molecular weight of 206.26 g/mol . It appears as a colorless to pale yellow liquid and is soluble in most organic solvents but not in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butocarboxim sulfoxide is typically synthesized through the oxidation of butocarboxim. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or other peroxides . The reaction conditions often include controlled temperatures and specific pH levels to ensure the selective oxidation of butocarboxim to its sulfoxide form.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar oxidation route but on a larger scale. The process involves the use of large reactors where butocarboxim is mixed with the oxidizing agent under controlled conditions. The reaction mixture is then purified through various separation techniques such as distillation or crystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Butocarboxim sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert this compound to butocarboxim sulfone.
Reduction: Reduction reactions can revert this compound back to butocarboxim.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Butocarboxim sulfone.
Reduction: Butocarboxim.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Butocarboxim sulfoxide is used as an intermediate in the synthesis of other pesticides and insecticides. Its unique structure allows for the creation of compounds with specific pesticidal properties .
Biology and Medicine: While primarily used in agricultural chemistry, this compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and interaction with biological macromolecules .
Industry: In the industrial sector, this compound is utilized in the formulation of various agrochemicals. Its role as an intermediate makes it valuable in the production of effective pest control agents .
Mécanisme D'action
Butocarboxim sulfoxide exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, which eventually results in the paralysis and death of the pest . The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine .
Comparaison Avec Des Composés Similaires
Aldicarb: Another carbamate insecticide with a similar mechanism of action.
Carbofuran: A carbamate pesticide known for its broad-spectrum activity.
Methomyl: A carbamate insecticide used for controlling a wide range of pests.
Comparison: Butocarboxim sulfoxide is unique due to its specific structural features and its role as an intermediate in the synthesis of other pesticides. Compared to aldicarb and carbofuran, this compound is less commonly used directly but is crucial in the production of other effective pest control agents .
Propriétés
IUPAC Name |
[(E)-3-methylsulfinylbutan-2-ylideneamino] N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-5(6(2)13(4)11)9-12-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTCYOQIGNPQJH-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NOC(=O)NC)C)S(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N/OC(=O)NC)/C)S(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34681-24-8 | |
| Record name | Butocarboxim sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034681248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(methylsulphinyl)butan-2-one O-[(methylamino)carbonyl]oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![zinc;1-sulfanyl-N-[2-[[sulfanyl(sulfido)methylidene]amino]propyl]methanimidothioate](/img/structure/B7801890.png)




